molecular formula C18H12ClN3OS B1227116 5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B1227116
M. Wt: 353.8 g/mol
InChI Key: OCTKITMFDWMOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterobicyclic compound.

Scientific Research Applications

Synthesis and Catalytic Applications

The pyranopyrimidine core, closely related to thienopyrimidinones, is essential in the pharmaceutical industry due to its broad synthetic applications and bioavailability. Recent studies have highlighted the role of hybrid catalysts in synthesizing pyranopyrimidine scaffolds. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, offer diverse pathways for developing substituted derivatives through one-pot multicomponent reactions, showcasing the scaffold's versatility in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Antithrombotic Drug Development

The compound S-(+)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, a thienopyridine-class antithrombotic and antiplatelet drug, exemplifies the therapeutic importance of thienopyrimidinones. This review emphasizes the necessity for facile synthetic methods to meet the demand for such drugs, underscoring the scaffold's significance in developing antithrombotic medications (Saeed et al., 2017).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Research shows the potential of pyrimidine derivatives in fabricating materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells, demonstrating the scaffold's application beyond pharmaceuticals into materials science (Lipunova et al., 2018).

Environmental Impact of Isomeric Compounds

Studies on the environmental fate of isomeric compounds like DDT, which shares structural similarities with chlorophenyl-containing compounds, provide insight into the environmental processes affecting these molecules. The isomer-specific analysis aids in understanding biotransformation, stability, and bioaccumulation, highlighting the need for environmentally conscious handling of such compounds (Ricking & Schwarzbauer, 2012).

properties

Product Name

5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

Molecular Formula

C18H12ClN3OS

Molecular Weight

353.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-2-(pyridin-2-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H12ClN3OS/c19-14-7-2-1-6-12(14)13-10-24-18-16(13)17(23)21-15(22-18)9-11-5-3-4-8-20-11/h1-8,10H,9H2,(H,21,22,23)

InChI Key

OCTKITMFDWMOJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC3=C2C(=O)NC(=N3)CC4=CC=CC=N4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
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5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
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5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
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5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 6
5-(2-chlorophenyl)-2-(2-pyridinylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one

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